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molecular formula C12H18N2O2 B8413340 3-(2-aminoethyl)N-(2-methoxyethyl)benzamide

3-(2-aminoethyl)N-(2-methoxyethyl)benzamide

Cat. No. B8413340
M. Wt: 222.28 g/mol
InChI Key: MRSGRYVFNGGPOB-UHFFFAOYSA-N
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Patent
US06180627B2

Procedure details

Borane (1N in tetrahydrofuran, 467 ml, 0.467 mol) was added dropwise to a solution of 3-(cyanomethyl)-N-(methoxymethyl)benzamide (14.57 g, 0.067 mol) [see preparation 40] in tetrahydrofuran (30 ml) over 20 minutes. The reaction mixture was then stirred at room temperature for 18 hrs and then heated to reflux for 2 hrs, after which time the solvent was evaporated under reduced pressure and the residue acidified with hydrochloric acid (2N). The resultant mixture was heated to reflux for 10 minutes after which time it was basified with sodium hydroxide. The product was extracted with dichloromethane (3×30 ml), the combined organic layers were dried over MgSO4 and the solvent evaporated under reduced pressure. The crude product 20 was purified by column chromatography on silica gel using an elution gradient of dichloromethane:methanol:0.88 ammonia (95:5:0.5) changing to (92.5:7.5:0.25) changing to (90:10:1) to afford the title compound, 6.15 g, (44%).
Quantity
467 mL
Type
reactant
Reaction Step One
Name
3-(cyanomethyl)-N-(methoxymethyl)benzamide
Quantity
14.57 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
B.[C:2]([CH2:4][C:5]1[CH:6]=[C:7]([CH:14]=[CH:15][CH:16]=1)[C:8]([NH:10][CH2:11]OC)=[O:9])#[N:3].[O:17]1[CH2:21]CC[CH2:18]1>>[NH2:3][CH2:2][CH2:4][C:5]1[CH:6]=[C:7]([CH:14]=[CH:15][CH:16]=1)[C:8]([NH:10][CH2:11][CH2:18][O:17][CH3:21])=[O:9]

Inputs

Step One
Name
Quantity
467 mL
Type
reactant
Smiles
B
Name
3-(cyanomethyl)-N-(methoxymethyl)benzamide
Quantity
14.57 g
Type
reactant
Smiles
C(#N)CC=1C=C(C(=O)NCOC)C=CC1
Name
Quantity
30 mL
Type
reactant
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred at room temperature for 18 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hrs
Duration
2 h
CUSTOM
Type
CUSTOM
Details
after which time the solvent was evaporated under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
The resultant mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 10 minutes after which time it
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with dichloromethane (3×30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product 20 was purified by column chromatography on silica gel using an elution gradient of dichloromethane

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NCCC=1C=C(C(=O)NCCOC)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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